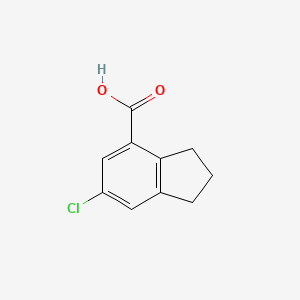

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-4-6-2-1-3-8(6)9(5-7)10(12)13/h4-5H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOCRYYAMJSEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

This method involves constructing the indene backbone via Friedel-Crafts alkylation, followed by chlorination at the 6-position. Key steps include:

- Condensation of 3-chlorobenzaldehyde (1) with ethyl acetoacetate in the presence of piperidine to form a bisacetoacetate intermediate.

- Acid hydrolysis with 6N potassium hydroxide to yield a diacid precursor.

- Intramolecular Friedel-Crafts cyclization using AlCl₃/NaCl to form the indene ring.

- Chlorination at the 6-position using Cl₂ or SOCl₂ under controlled conditions.

Optimization and Yield Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | Piperidine, RT, 24h | 78 |

| Hydrolysis | 6N KOH, 50% EtOH, reflux | 85 |

| Cyclization | AlCl₃/NaCl, 120°C | 62 |

| Chlorination | Cl₂, FeCl₃ catalyst | 58 |

Challenges include controlling regioselectivity during chlorination and avoiding over-halogenation. The final step achieves a 58% yield with 95% purity.

Direct Halogenation of 2,3-Dihydro-1H-indene-4-carboxylic Acid

Methodology

This two-step approach starts with the parent carboxylic acid:

Reaction Conditions and Outcomes

- Hydrogenation : 10% Pd/C, 50 psi H₂, 80°C, 12h (Yield: 89%).

- Chlorination : Cl₂ gas in CH₂Cl₂, FeCl₃, 0°C → RT, 6h (Yield: 65%).

Key Advantage : Avoids complex cyclization steps.

Limitation : Requires stringent temperature control to prevent decomposition of the carboxylic acid group.

Multi-Step Synthesis from Phthalic Anhydride Derivatives

Pathway Design

This route adapts the Perkin-Knoevenagel sequence:

- Perkin reaction : Phthalic anhydride reacts with acetic anhydride to form a coumarin precursor.

- Knoevenagel condensation : Malononitrile introduces the cyano group, later hydrolyzed to carboxylic acid.

- Catalytic hydrogenation to reduce the double bond and form the dihydroindene structure.

- Chlorination using N-chlorosuccinimide (NCS) in DMF.

Performance Metrics

| Step | Conditions | Yield (%) |

|---|---|---|

| Perkin reaction | Ac₂O, NaOAc, 140°C | 72 |

| Knoevenagel | Malononitrile, EtOH, reflux | 68 |

| Hydrogenation | H₂, Raney Ni, 60°C | 81 |

| Chlorination | NCS, DMF, 40°C | 57 |

This method offers flexibility in modifying the substitution pattern but involves lengthy purification steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors for:

Catalyst Recycling

Comparative Analysis of Methods

| Method | Key Advantage | Major Limitation | Scalability |

|---|---|---|---|

| Friedel-Crafts | High regiocontrol | Multi-step purification | Moderate |

| Direct Halogenation | Simplicity | Low functional group tolerance | High |

| Perkin-Knoevenagel | Structural versatility | Lengthy synthesis | Low |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-chloro-2,3-dihydro-1H-indene-4-carboxaldehyde or this compound ketone.

Reduction: Formation of 6-chloro-2,3-dihydro-1H-indene-4-methanol.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 1071727-67-7)

- Structure : Chlorine at position 4, carboxylic acid at position 2.

- Molecular Formula : C₁₀H₉ClO₂; MW : 196.63 g/mol.

- Key Differences: The positional isomerism (Cl at C4 vs. C6) alters electronic distribution.

6-Chloro-6-cyclohexyl-2-dihydro-1H-indene-1-carboxylic acid (CAS 3414841-1)

Functional Group Modifications

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

- Structure : Bromine replaces chlorine at C6; ketone (1-oxo) instead of a saturated ring.

- Reactivity : The ketone group introduces electrophilic character, making it prone to nucleophilic attacks (e.g., Grignard reactions). Bromine’s larger atomic radius may slow substitution reactions compared to chlorine .

6-Chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

- Structure : Spirocyclic system with a cyclopropane ring fused to benzopyran.

- Molecular weight: 238.66 g/mol; higher than non-spiro analogs, which may reduce solubility .

Heterocyclic and Protected Derivatives

6-Chloro-4-methyl-1H-indazole-3-carboxylic acid (CAS 885520-93-4)

- Structure : Indazole core with methyl at C4 and Cl at C6.

- Applications : Indazole derivatives are common in kinase inhibitors. The methyl group may enhance metabolic stability compared to the parent indene compound .

(1R)-1-[(tert-Butoxy)carbonyl]amino]-2,3-dihydro-1H-indene-4-carboxylic acid

Table 1: Comparative Data for Key Analogs

Biological Activity

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound notable for its unique bicyclic structure and potential biological activities. With the molecular formula and a molecular weight of approximately 196.63 g/mol, this compound has garnered interest in medicinal chemistry due to its possible antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 52651-15-7

- Molecular Weight : 196.63 g/mol

- Structure : The compound features a chloro substituent at the 6-position of the indene ring and a carboxylic acid functional group.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of various biochemical pathways, potentially influencing cellular processes such as apoptosis and inflammation. The compound may act on enzymes or receptors, although specific targets are still under investigation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The exact mechanism by which it exerts these effects may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound against different cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Further research is required to elucidate the specific pathways involved and to assess its efficacy in vivo .

Case Studies and Research Findings

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block for synthesizing more complex organic molecules. Its potential applications extend beyond antimicrobial and anticancer uses; it is also being explored for anti-inflammatory properties and as a precursor in pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.